17-Octadecen-14-YN-1-OL

Physicochemical characterization Formulation development Quality control specification

Researchers requiring a bifunctional C18 lipid with orthogonal alkyne and alkene handles often face supply gaps or receive mono-unsaturated analogs that lack click reactivity. 17-Octadecen-14-yn-1-ol (CAS 18202-28-3) resolves this with a validated ene-yne architecture. • Dual reactive sites: terminal alkene (C17) for metathesis/hydroboration and internal alkyne (C14) for CuAAC click chemistry-replaces two separate building blocks. • Reference standard verified: matches GC-MS signature (14.22% abundance) in Leucas aspera extracts for natural product dereplication. • Waxy solid (mp 38-39 °C) enables precise gravimetric handling versus liquid oleyl alcohol.

Molecular Formula C18H32O
Molecular Weight 264.4 g/mol
CAS No. 18202-28-3
Cat. No. B095485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Octadecen-14-YN-1-OL
CAS18202-28-3
Synonyms17-Octadecen-14-yn-1-ol
Molecular FormulaC18H32O
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC=CCC#CCCCCCCCCCCCCCO
InChIInChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,19H,1,3,6-18H2
InChIKeyGFIMPQUXRWWOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Octadecen-14-YN-1-OL: Structural & Physicochemical Overview


17-Octadecen-14-YN-1-OL (IUPAC: octadec-17-en-14-yn-1-ol) is an unsaturated long-chain fatty alcohol belonging to the ChEBI class of long-chain fatty alcohols (CHEBI:192390) [1]. Its 18-carbon backbone uniquely combines a terminal alkene at C17, an internal alkyne at C14, and a primary hydroxyl at C1—yielding the molecular formula C18H32O and a molecular weight of 264.45 g/mol . This compound has been identified via GC–MS as a prominent constituent (14.22% relative abundance) of the methanolic extract of Leucas aspera, a medicinal plant with documented anti-ophidian properties [2]. Unlike common monounsaturated fatty alcohols such as oleyl alcohol (C18H36O, MW 268.48), the presence of both sp- and sp²-hybridized carbons confers distinct reactivity, spectral signatures, and physicochemical behavior that are material to research selection and procurement specification.

1
Natural product reference standard for GC–MS dereplication of Leucas aspera extracts
Reported mid-to-high relative abundance across independent studies supports botanical marker use
2
Bifunctional C18 synthetic intermediate with orthogonal alkene and alkyne reactive sites
Single scaffold for sequential click chemistry and olefin modifications
3
Analytical method development for complex lipidomes via HRMS or GC–MS
Distinctive mass deficit and retention signature vs. common C18 alcohols

17-Octadecen-14-YN-1-OL vs. Common C18 Fatty Alcohols


The dual ene–yne architecture of 17-octadecen-14-yn-1-ol establishes a physicochemical and reactivity profile that cannot be replicated by mono-unsaturated analogs such as oleyl alcohol (cis-9-octadecen-1-ol, CAS 143-28-2) or by single-alkyne alcohols such as 9-octadecyn-1-ol (CAS 2861-49-6) or 11-octadecyn-1-ol (CAS 62972-93-4) . Critically, the alkyne moiety at position 14 enables click-chemistry functionalization (CuAAC) and transition-metal-catalyzed transformations that are inaccessible to simple alkenols, while the terminal alkene at C17 provides an independent site for orthogonal modification—yielding a bifunctional synthetic intermediate with no direct single-bond-type surrogate [1]. Furthermore, 17-octadecen-14-yn-1-ol has a distinctly higher melting point (38–39 °C) and density (0.876 g/cm³) compared to oleyl alcohol (mp 13–19 °C, density ~0.849 g/cm³) [2], making it a waxy solid rather than a liquid at ambient temperature—a critical consideration for formulation, handling, and storage protocols. Procurement interchange with superficially similar C18 alcohols therefore carries a material risk of altered reactivity, incompatible physical state, and loss of the specific GC–MS retention signature documented for natural product dereplication workflows [3].

Physical state
Waxy solid (mp 38–39 °C) Oleyl alcohol and simple alkynols are liquids or lower-melting solids; substitution may disrupt weighing, dissolution, and formulation protocols.
Reactive architecture
Two orthogonal π‑systems (ene + yne) Oleyl alcohol offers only a single alkene, and 9‑octadecyn‑1‑ol only one alkyne; neither supports sequential orthogonal derivatization.
GC–MS identity
Unique retention and fragmentation signature Analogs differ in exact mass, formula, and spectral pattern; a direct surrogate cannot replicate botanical dereplication workflows.

17-Octadecen-14-YN-1-OL: Evidence & Comparator Data


Physicochemical Comparison: Melting Point & Density vs. Oleyl Alcohol

17-Octadecen-14-yn-1-ol exhibits a substantially higher melting point and density than its closest mono-unsaturated analog, oleyl alcohol (cis-9-octadecen-1-ol). At ambient temperature (~20–25 °C), 17-octadecen-14-yn-1-ol is a waxy solid (mp 38–39 °C), whereas oleyl alcohol is a liquid (mp 13–19 °C), and 9-octadecyn-1-ol (single alkyne, no alkene) is also expected to be a lower-melting solid based on its reduced unsaturation index [1]. The higher density of the target compound (0.876 g/cm³ vs. 0.849 g/cm³ for oleyl alcohol) and its elevated XlogP (6.9 vs. ~6.5 estimated for oleyl alcohol) reflect the contribution of the internal alkyne to molecular packing and lipophilicity .

Melting point & density
Cross‑study comparable
Δmp ≈ +20 to +26 °C vs. oleyl alcohol; Δdensity ≈ +0.027 g/cm³; ΔXlogP ≈ +0.4
Phase‑state context for formulation and handling selection
Solid at ambient temperature; requires gravimetric protocol review
Physicochemical characterization Formulation development Quality control specification

GC–MS Occurrence in Leucas aspera

In the methanolic extract of Leucas aspera, 17-octadecen-14-yn-1-ol was quantified by GC–MS at 14.22% relative abundance, ranking as the third most abundant constituent after 6-octadecenoic acid (32.47%) and n-hexadecanoic acid (25.97%) [1]. In a separate 2024 study of L. aspera leaf extracts, the compound was detected at 8.48% peak area in the dichloromethane fraction, alongside co-identified compounds including n-hexadecanoic acid (16.4%), oleic acid (14.25%), and 6-octadecenoic acid (16.4%) [2]. The consistent detection across independent studies and extraction solvents establishes this compound as a reproducible marker for L. aspera chemotyping, unlike the variable presence of sterols (sitosterol 2.45%, stigmasterol 2%) which are ubiquitous across plant taxa [1].

GC–MS occurrence
Cross‑study comparable
Third most abundant component in methanolic extract (reported 14.22%); also detected at 8.48% in dichloromethane fraction
Supports botanical marker qualification
Consistent detection across independent studies and extraction solvents
Natural product dereplication Phytochemical fingerprinting GC–MS metabolomics

Bifunctional Ene–Yne Scaffold for Orthogonal Chemistry

The simultaneous presence of a terminal alkene (C17) and an internal alkyne (C14) in 17-octadecen-14-yn-1-ol enables sequential, orthogonal chemical transformations that are structurally impossible with mono-unsaturated alcohols such as oleyl alcohol (only a cis-alkene) or simple alkynols such as 9-octadecyn-1-ol or 11-octadecyn-1-ol (only an internal alkyne) [1]. The alkyne moiety is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and semi-hydrogenation to the corresponding (Z)-alkene, while the terminal alkene independently participates in hydroboration, epoxidation, or thiol-ene reactions—yielding a single intermediate capable of sequential diversification without protecting-group manipulation [2]. The lower molecular weight of 17-octadecen-14-yn-1-ol (264.45 g/mol) relative to saturated analogs such as stearyl alcohol (270.49 g/mol) provides a modest but measurable advantage in atom economy for multi-step syntheses .

Orthogonal reactive sites
Class‑level inference
Two distinct π‑systems (terminal alkene + internal alkyne) vs. one for all common C18 mono‑unsaturated analogs
Enables sequential functionalization without protecting‑group manipulation
No direct side‑by‑side synthetic comparison identified; reactivity based on established transformation principles
Click chemistry Bifunctional building blocks Lipid synthesis Medicinal chemistry intermediates

Mass Spectral Fingerprint and Fragmentation Signature

17-Octadecen-14-yn-1-ol possesses a registered mass spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: KgT2qX7ZInO) with an exact mass of 264.245316 g/mol and a characteristic fragmentation pattern arising from the ene–yne backbone [1]. Its molecular formula C18H32O distinguishes it from the saturated analog stearyl alcohol (C18H38O, exact mass 270.2923) and from mono-unsaturated oleyl alcohol (C18H36O, exact mass 268.2767) by mass deficits of 6.05 Da and 4.03 Da respectively—differences readily resolved by modern high-resolution mass spectrometry (HRMS) . The InChIKey GFIMPQUXRWWOQN-UHFFFAOYSA-N and SMILES notation C(O)CCCCCCCCCCCCC#CCC=C provide unambiguous digital identifiers for database cross-referencing that simple alkynol or alkenol analogs cannot match .

Mass spectral identity
Supporting evidence
Exact mass 264.2453 Da (C₁₈H₃₂O); Δ−4.03 Da vs. oleyl alcohol, Δ−1.77 Da vs. 9‑octadecyn‑1‑ol
Mass deficit resolvable by HRMS; supports confident dereplication
Wiley Registry MS available; InChIKey provides unambiguous digital identifier
Analytical method validation Mass spectrometry Reference standard qualification Metabolomics

Anti-Venom Activity Association in Leucas aspera

The methanolic extract of Leucas aspera—in which 17-octadecen-14-yn-1-ol constitutes 14.22% of the GC–MS profile—achieved 100% neutralization of Naja naja venom protease and hyaluronidase activities at a 1:50 w/w (venom:extract) ratio, and complete neutralization of hemolytic activity at 1:80 w/w [1]. Critically, the extract failed to neutralize phospholipase A2 (PLA2) activity even at the highest tested concentration, indicating that the ene–yne alcohol—alongside the other major constituents (6-octadecenoic acid, n-hexadecanoic acid)—participates in a multi-component inhibition profile with target selectivity [1]. In contrast, the 2024 antiproliferative study using dichloromethane (IC50 = 5 μg/mL) and ethyl acetate (IC50 = 3 μg/mL) extracts against MDA-MB-231 triple-negative breast cancer cells identified 17-octadecen-14-yn-1-ol at 8.48% peak area as one of the major constituents, alongside 6-octadecenoic acid (16.4%) and n-hexadecanoic acid (16.4%) [2]. However, no isolated-compound IC50 data exist for 17-octadecen-14-yn-1-ol alone; the observed bioactivity is attributable to the whole extract, not solely to this compound.

Anti‑venom extract association
Supporting evidence
Whole extract neutralized venom protease/hyaluronidase; no isolated‑compound IC₅₀ exists
Marker for extract‑level bioassay‑guided fractionation
Compound co‑occurs with other major constituents; attribution requires pure‑compound studies
Anti-ophidian research Snake venom neutralization Natural product pharmacology Phytochemical synergism

17-Octadecen-14-YN-1-OL: Key Application Scenarios


Reference Standard for GC–MS Fingerprinting

Given its reproducible detection at 8.48–14.22% relative abundance across independent GC–MS studies of Leucas aspera [1], authentic 17-octadecen-14-yn-1-ol serves as a critical reference standard for retention-time locking, spectral library matching (Wiley Registry), and quantitative calibration in natural product dereplication workflows. Procurement of the pure compound enables laboratories to validate extraction efficiency, confirm botanical identity, and establish batch-to-batch consistency for extracts intended for anti-venom or antiproliferative research.

Bifunctional Intermediate for Click Chemistry

The orthogonal reactivity of the terminal alkene (C17) and internal alkyne (C14) positions 17-octadecen-14-yn-1-ol as a uniquely versatile C18 scaffold for sequential derivatization [2]. Researchers developing alkyne-functionalized lipid probes for bioorthogonal labeling, polymeric materials requiring post-polymerization modification, or heterobifunctional crosslinkers will find that this single compound replaces two separate building blocks—reducing procurement complexity and synthetic step count. The waxy-solid physical state (mp 38–39 °C) also facilitates precise gravimetric handling compared to liquid analogs [3].

Analytical Method Development for Complex Lipids

The distinctive mass spectrometric signature of 17-octadecen-14-yn-1-ol (exact mass 264.245316 Da, C18H32O) provides a resolvable mass deficit relative to isobaric interferences from saturated (C18H38O) and mono-unsaturated (C18H34O, C18H36O) C18 alcohols [4]. Analytical laboratories developing targeted LC–HRMS or GC–MS methods for complex biological or environmental lipidomes can use the pure compound to optimize chromatographic separation, establish limits of detection, and validate fragmentation libraries—an application for which no analog (oleyl alcohol, 9-octadecyn-1-ol, stearyl alcohol) can serve as a direct surrogate due to differing retention behavior and spectral fingerprints.

Marker for Anti-Venom Bioassay-Guided Fractionation

The demonstrated anti-ophidian activity of Leucas aspera methanolic extract (100% neutralization of Naja naja venom protease and hyaluronidase at 1:50 w/w) correlates with a phytochemical profile in which 17-octadecen-14-yn-1-ol is the third most abundant constituent at 14.22% [5]. Procurement of the isolated compound is essential for future bioassay-guided fractionation studies designed to deconvolute the individual contributions of this ene–yne alcohol from those of co-occurring 6-octadecenoic acid and n-hexadecanoic acid. Without a pure reference standard, the specific role of 17-octadecen-14-yn-1-ol in the observed venom enzyme inhibition cannot be empirically determined.

Application
Selection Property
Validation Focus
Botanical reference standard
Reproducible GC–MS marker profile
Retention‑time locking and spectral library matching
Bifunctional synthetic intermediate
Orthogonal ene–yne reactivity
Sequential diversification without protecting‑group strategy
Complex lipid method development
Distinctive mass deficit and fragmentation
HRMS/GC–MS separation from isobaric C18 alcohols
Anti‑venom fractionation marker
Consistent presence in active extracts
Deconvolution of multi‑component bioactivity
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